N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
This compound belongs to the carboxamide class of heterocyclic molecules, characterized by a 1,4-dihydropyridine core substituted with ethoxy, methyl, and keto groups at positions 5, 1, and 4, respectively. The benzodioxole moiety is linked via a methylene bridge to the carboxamide group at position 2. The synthesis of analogous compounds typically employs carbodiimide-based coupling agents (e.g., EDCI, HOBt) to activate carboxylic acids for amide bond formation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16-9-19(2)12(7-13(16)20)17(21)18-8-11-4-5-14-15(6-11)24-10-23-14/h4-7,9H,3,8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRXMSRDQFVDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment to the dihydropyridine core: The benzo[d][1,3]dioxole moiety is then linked to a dihydropyridine core through a series of condensation reactions.
Final assembly: The ethoxy and carboxamide groups are introduced in the final steps through esterification and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the dihydropyridine core.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce tetrahydropyridine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit significant antitumor activity. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines such as HeLa and A549. One study reported that certain derivatives showed IC50 values below 5 μM, indicating potent growth inhibition against these cancer cells .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Similar compounds have been studied for their effects on neurodegenerative diseases, with some demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating conditions like Alzheimer’s and Parkinson’s disease.
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes involving the condensation of appropriate precursors. For example, the synthesis often involves the reaction of 5-ethoxycarbonyl derivatives with benzo[d][1,3]dioxole-based intermediates under controlled conditions to yield the desired compound .
Structural Modifications
Researchers are actively modifying the chemical structure to enhance biological activity and reduce toxicity. For instance, altering substituents on the dioxole ring or the dihydropyridine core can lead to improved pharmacological profiles.
Characterization Methods
The characterization of this compound typically employs various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide insights into the molecular structure and purity of the synthesized compounds.
Biological Assays
In vitro assays are crucial for assessing the biological activity of this compound. Techniques such as MTT assays for cell viability and flow cytometry for apoptosis analysis are commonly used to evaluate its efficacy against cancer cell lines .
Antitumor Evaluation
A notable study involved the synthesis of several derivatives based on the benzo[d][1,3]dioxole framework that were tested against multiple cancer cell lines including HeLa and A549. The results indicated that specific modifications led to enhanced potency, with one compound achieving an IC50 value of 2.07 μM against HeLa cells .
Neuroprotective Studies
Another investigation focused on a related compound's ability to mitigate oxidative stress in neuronal cell cultures. The findings suggested a significant reduction in cell death in treated cultures compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell cycle progression, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its 1,4-dihydropyridine scaffold fused with a benzodioxole group. Below is a comparative analysis with structurally related analogs:
Key Observations :
- The benzodioxole group is a common pharmacophore, but its connectivity varies. Direct linkage to the heterocycle (as in the target compound) may enhance electronic effects on the carboxamide moiety.
- Ethoxy and methyl groups on the dihydropyridine ring could modulate solubility and metabolic stability compared to bulkier substituents (e.g., biphenyl in ).
Key Observations :
- Low yields (4–20%) are common in multi-step syntheses of benzodioxole-containing analogs, likely due to steric hindrance or purification challenges.
- DMF is the solvent of choice for polar intermediates, while EDCI/HOBt remains the standard coupling system for carboxamide formation.
Physicochemical and Pharmacokinetic Predictions
| Compound | Calculated LogP* | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~2.8 | ~356.35 | 1 | 6 |
| Compound 74 | ~3.5 | ~570.65 | 1 | 7 |
| Compound 3 | ~1.2 | ~591.14 | 3 | 10 |
*LogP estimated using fragment-based methods.
Key Observations :
- The target compound’s lower molecular weight and LogP suggest improved membrane permeability compared to bulkier analogs like Compound 74.
- Higher hydrogen bond acceptors in Compound 3 may limit blood-brain barrier penetration.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a dihydropyridine ring, and an ethoxy group. The structural formula can be represented as:
This configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of the dihydropyridine class, including compounds similar to this compound, exhibit anticancer properties. For instance, research on related benzoxazepine derivatives demonstrated cytotoxic effects against various solid tumor cell lines. These compounds were shown to affect the proliferation of cancer cells and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory mechanism alongside direct cytotoxicity .
Antimicrobial Activity
The antimicrobial properties of compounds featuring the benzo[d][1,3]dioxole structure have also been explored. Studies show varying degrees of activity against bacterial pathogens. For example, certain derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections caused by these organisms . However, the specific antimicrobial efficacy of this compound requires further investigation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
- Autophagy Modulation : Some studies suggest that these compounds may also influence autophagic processes, potentially enhancing their anticancer effects by promoting cell death in tumor cells .
- Cytokine Modulation : The ability to modulate pro-inflammatory cytokines suggests that these compounds could play a role in managing inflammatory responses associated with cancer progression.
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of related compounds, researchers found that specific analogs exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial efficacy of benzodioxole derivatives revealed that some compounds had Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics. For instance, one derivative showed an MIC of 0.15 mg/ml against S. aureus, indicating significant potential for development as an antimicrobial agent .
Data Summary
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | DMF, HATU, 25°C | Amide bond formation | 75–85% |
| 2 | EtOH, K₂CO₃, reflux | Alkylation | 60–70% |
Basic: How is purity and structural integrity validated during synthesis and isolation?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
Advanced: What in vitro assays are recommended to evaluate its biological activity, and how should contradictory data be resolved?
Methodological Answer:
- Targeted Assays:
- Enzyme Inhibition: Use fluorometric assays for α-glucosidase or acetylcholinesterase (IC₅₀ determination) .
- Anticancer Screening: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Addressing Contradictions:
- Dose-Response Curves: Repeat assays across multiple concentrations (0.1–100 µM) to confirm activity trends .
- Meta-Analysis: Compare results with structurally analogous compounds (e.g., dihydropyridine derivatives) to identify substituent-specific effects .
Q. Table 2: Example Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| α-Glucosidase Inhibition | Enzyme | 12.3 ± 1.2 | |
| Antiproliferative (MCF-7) | Cell Line | 8.7 ± 0.9 |
Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact binding affinity and pharmacokinetics?
Methodological Answer:
- Ethoxy Group Role:
- Enhances lipophilicity (logP increase by ~0.5 units) compared to methoxy, improving blood-brain barrier penetration .
- Stabilizes hydrogen bonding with target proteins (e.g., MD simulations show stronger interactions with acetylcholinesterase) .
- Pharmacokinetic Studies:
- Metabolic Stability: Microsomal assays (human liver microsomes) show ethoxy groups reduce CYP450-mediated oxidation vs. methyl .
- SAR Analysis: Replace ethoxy with halogens (e.g., Cl) to assess trade-offs between potency and toxicity .
Advanced: What computational methods are effective for predicting its interaction with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase active site) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models: Train models using descriptors like topological polar surface area (TPSA) to predict IC₅₀ values .
Basic: What are the storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage: -20°C in amber vials under argon to prevent hydrolysis of the dihydropyridine ring .
- Handling: Use glove boxes for moisture-sensitive steps (e.g., coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
